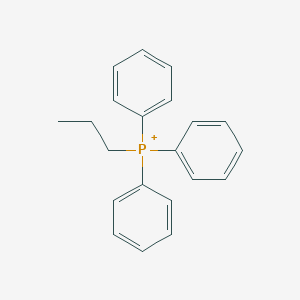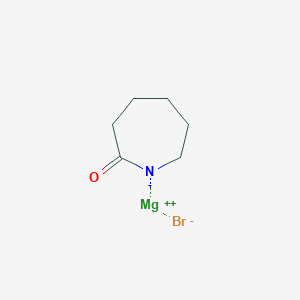
Carbon dioxide (18O2)
Descripción general
Descripción
Carbon dioxide (18O2) is a carbonic acid gas that contains the oxygen isotope 18O. Its properties are similar to ordinary carbon dioxide, but it has a different isotopic composition. Carbon dioxide (18O2) is chemically stable, colorless, odorless, non-toxic, non-flammable, and does not support combustion . It has a wide range of applications in scientific research and medical fields, particularly as an isotope tracer to study metabolic and movement pathways of different compounds and biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The common method for preparing carbon dioxide (18O2) involves reacting oxygen-18O with carbon dioxide. This reaction generates carbon dioxide containing the oxygen isotope 18O . The reaction conditions typically require a controlled environment to ensure the incorporation of the 18O isotope into the carbon dioxide molecule.
Industrial Production Methods
In industrial settings, carbon dioxide (18O2) can be produced using specialized equipment that allows for the precise control of reaction conditions. This includes the use of sealed-glass bottle systems and high-accuracy mass spectrometry to monitor the incorporation of the 18O isotope . The production process must adhere to strict safety protocols to prevent exposure to high concentrations of the gas and to avoid contact with flammable substances and strong oxidants .
Análisis De Reacciones Químicas
Types of Reactions
Carbon dioxide (18O2) is chemically stable and does not react chemically under normal conditions . it can participate in specific reactions under controlled conditions:
Oxidation: Carbon dioxide can react with certain metals and metal oxides to form carbonates.
Reduction: In the presence of reducing agents, carbon dioxide can be reduced to carbon monoxide or other carbon-containing compounds.
Substitution: Carbon dioxide can react with organometallic compounds, such as Grignard reagents, to form carboxylates.
Common Reagents and Conditions
Limewater (calcium hydroxide): Reacts with carbon dioxide to form calcium carbonate, which appears as a white precipitate.
Grignard reagents: React with carbon dioxide to form carboxylates, which yield carboxylic acids upon hydrolysis.
Major Products Formed
Calcium carbonate: Formed from the reaction with limewater.
Carboxylic acids: Formed from the reaction with Grignard reagents.
Aplicaciones Científicas De Investigación
Carbon dioxide (18O2) has numerous applications in scientific research:
Isotope Tracing: Used to trace the metabolic and movement pathways of different compounds and biomolecules.
Metabolome Analysis: Employed in pathway-specific labeling to determine the origin of oxygen atoms in metabolites and the presence of biosynthetic enzymes.
Decarburization Studies: Utilized in real-time analysis of decarburization mechanisms in steelmaking processes.
Carbon Cycle Studies: Applied to study the carbon cycle in the atmosphere and climate change.
Mecanismo De Acción
The mechanism by which carbon dioxide (18O2) exerts its effects involves its use as an isotope tracer. The incorporation of the 18O isotope allows researchers to track the movement and transformation of carbon dioxide in various biological and chemical processes. This is achieved through high-accuracy mass spectrometry and other analytical techniques that can detect the presence of the 18O isotope in different compounds .
Comparación Con Compuestos Similares
Similar Compounds
Carbon dioxide (12C16O2): The most common form of carbon dioxide, containing the isotopes 12C and 16O.
Carbon dioxide (13C16O2): Contains the carbon isotope 13C and the oxygen isotope 16O.
Carbon monoxide (18O): Contains the oxygen isotope 18O but only one oxygen atom.
Uniqueness
Carbon dioxide (18O2) is unique due to its isotopic composition, which allows it to be used as an isotope tracer in scientific research. This isotopic labeling provides valuable insights into metabolic pathways, carbon cycling, and other processes that cannot be achieved with ordinary carbon dioxide .
Propiedades
Número CAS |
18983-82-9 |
|---|---|
Fórmula molecular |
CO2 |
Peso molecular |
48.009 g/mol |
InChI |
InChI=1S/CO2/c2-1-3/i2+2,3+2 |
Clave InChI |
CURLTUGMZLYLDI-FTOQCNSHSA-N |
Impurezas |
May contain traces of hydrogen sulfide and sulfur dioxide. The main impurities present in ... carbon dioxide /from natural sources / are methane and hydrogen sulfide. The necessary degree of purity is dependent on the final use to which the carbon dioxide is put. Because a large proportion is used in the food and drink industries, the major criteria for the quality of the carbon dioxide are that it should be free of odor and taste. Thus, all contaminants that could contribute to these two properties (e.g., sulfur compounds, oils, and hydrocarbons) should be removed, preferably to less than mg/kg levels. The main impurities present to any significant degree in the final purified product are usually nitrogen, oxygen, and argon (from air), and hydrogen and carbon monoxide (if the carbon dioxide came from a process-gas source). |
SMILES |
C(=O)=O |
SMILES isomérico |
C(=[18O])=[18O] |
SMILES canónico |
C(=O)=O |
Punto de ebullición |
Sublimes (NIOSH, 2024) -78.464 °C (sublimes) sublimes Sublimes |
Color/Form |
Colorless gas Liquid: colorless Solid (dry ice): white, snow-like flakes or cubes Colorless ... gas [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice]. |
Densidad |
1.56 at -110.2 °F (USCG, 1999) - Denser than water; will sink Absolute density: 0.1146 lb/cu ft at 25 °C; density: (gas at 0 °C) 1.976 g/L at 760 mm Hg; (liq at 0 °C) 0.914 at 34.3 atm; (solid) at -56.6 °C) 1.512; critical density: 0.464 Density: 1.799 g/L Liquid: volatile, odorless, density 1.101 at -37 °C, specific volume 8.76 cu ft/lb at 70 °F Absolute density, gas at 101.325 kPa at 0 °C: 1.9770 kg/cu m; relative density, gas at 101.325 kPa at 0 °C (Air = 1): 1.53 Latent heat of vaporization = 353.4 J/g at the triple point; 231.3 J/g at 0 °C; viscosity = 0.015 mPa-sec at 298 K and 101.3 kPa; gas density = 1.976 g/L at 273 K and 101.3 kPa 1.56 at -110.2 °F 1.53(relative gas density) |
Punto de inflamación |
Not applicable |
melting_point |
-109.3 °F (USCG, 1999) -109 °F (Sublimes) (NIOSH, 2024) -56.558 °C (triple point) -56.5 °C -109 °F (sublimes) -109 °F (Sublimes) |
Descripción física |
Carbon dioxide appears as a colorless odorless gas at atmospheric temperatures and pressures. Relatively nontoxic and noncombustible. Heavier than air and may asphyxiate by the displacement of air. Soluble in water. Forms carbonic acid, a mild acid. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze food, to control chemical reactions, and as a fire extinguishing agent. Carbon dioxide, refrigerated liquid appears as a colorless liquid. Relatively heavier than air and can asphyxiate by the displacement of air. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used as a refrigerant and in making carbonated beverages. Used to freeze food, to control chemical reactions and as a fire extinguishing agent. Carbon dioxide, solid appears as an odorless, white solid. Can cause damaging frostbite. Noncombustible and nontoxic. Liquefies at -109 °F. Can asphyxiate by displacement of air. Used as a refrigerant. Liquid; Other Solid; Gas or Vapor; NKRA; Gas or Vapor, Liquid A colourless gas under normal environmental conditions with a slight pungent odour. Commercial carbon dioxide is shipped and handled as a liquid in pressurised cylinders or bulk storage systems, or in compressed solid blocks of ‘dry ice’. Solid (dry ice) forms usually contain added substances, such as propylene glycol or mineral oil, as binders Colorless, odorless gas; Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice; [NIOSH] Liquid ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless, odorless gas. Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice.] |
Números CAS relacionados |
26796-46-3 |
Solubilidad |
0.2 % at 77 °F (NIOSH, 2024) In water, 2.9X10+3 mg/L at 25 °C Solubility in water (mL CO2/100 mL H2O at 760 mm Hg): 171 at 0 °C; 88 at 20 °C; 36 at 60 °C Solubility in water: 0.704X10-3 mole fraction of CO2 in the liquid phase at 25 °C (gas at a partial pressure of 101.325 kPa in equilibrium with the solution) Miscible with water (1.7 v/v at 0 °C, 0.76 v/v at 25 °C at 760 mm Hg partial pressure of CO2). For more Solubility (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page. 1.48 mg/mL at 25 °C Solubility in water, ml/100ml at 20 °C: 88 (77 °F): 0.2% |
Densidad de vapor |
1.53 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air) 1.53 at 78.2 °C (Air = 1) Relative vapor density (air = 1): 1.5 1.53 |
Presión de vapor |
56.5 atm (NIOSH, 2024) Vapor pressure = 10.5 mm Hg at -120 °C; 104.2 mm Hg at -100 °C; 569.1 mm Hg at -82 °C 4.83X10+4 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 5720 56.5 atm |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene](/img/structure/B98351.png)


![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)



